Hydroxyaluminum distearate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Identification

This compound is systematically identified through multiple nomenclature systems that reflect its complex chemical composition and structural characteristics. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is designated as hydroxyaluminium distearate, with the Chemical Abstracts Service registry number 300-92-5. The European Inventory of Existing Commercial Chemical Substances number is recorded as 206-101-8, providing additional regulatory identification.

The compound exhibits several synonymous designations that reflect different aspects of its chemical structure and composition. Alternative systematic names include aluminum hydroxybis(octadecanoato-O), hydroxybis(octadecanoato-O)aluminum, and aluminum hydroxide distearate. These variations in nomenclature arise from different approaches to describing the coordination environment around the aluminum center and the attachment mode of the stearate ligands.

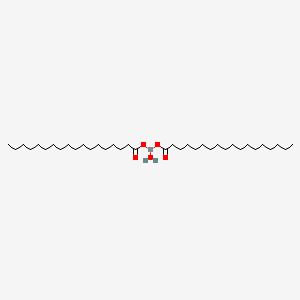

The molecular formula of this compound is consistently reported as C36H71AlO5, corresponding to a molecular weight of 610.93 grams per mole. This formula indicates the presence of one aluminum atom coordinated with two stearate chains (each containing eighteen carbon atoms) and one hydroxyl group. The structural representation demonstrates that each stearate unit contributes eighteen carbon atoms, thirty-five hydrogen atoms, and two oxygen atoms to the overall molecular composition.

The compound can also be represented by the alternative molecular formula Al(OH)2C18H35O2, which more explicitly shows the relationship between the aluminum center, hydroxyl groups, and stearate chains. This representation emphasizes the coordination complex nature of the compound, where the aluminum atom serves as the central coordinating species for the organic ligands.

Molecular Architecture Analysis: Coordination Complex Formation

The molecular architecture of this compound involves sophisticated coordination chemistry between aluminum and organic ligands. The aluminum center in this compound demonstrates characteristic coordination behavior typical of trivalent aluminum species, forming stable complexes with oxygen-containing ligands. Research on aluminum coordination environments reveals that aluminum atoms can adopt multiple coordination geometries, including tetrahedral, pentahedral, and octahedral arrangements with oxygen atoms.

The stearate ligands in this compound function as carboxylate anions that coordinate to the aluminum center through their oxygen atoms. Each stearate group (octadecanoate) contains a long aliphatic chain terminating in a carboxylate functional group, providing both coordination capability and hydrophobic character to the overall molecular structure. The coordination mode of carboxylate groups with metal centers can vary, including unidentate, bidentate, and bridging arrangements depending on the specific metal and environmental conditions.

Spectroscopic evidence suggests that the carboxylate groups in aluminum stearates exhibit characteristic coordination patterns that can be distinguished through infrared analysis. The antisymmetric and symmetric stretching frequencies of the carboxylate groups provide valuable information about the coordination environment and the nature of the metal-ligand interactions. The separation between these stretching frequencies serves as a diagnostic tool for determining the coordination mode of the carboxylate ligands.

The hydroxyl group present in the molecular structure contributes additional coordination complexity to the compound. This hydroxyl functionality can participate in hydrogen bonding interactions and may influence the overall three-dimensional arrangement of the molecules in the solid state. The presence of both organic and inorganic components within the same molecular framework creates an amphiphilic character that significantly influences the compound's physical and chemical properties.

Crystallographic Properties and Solid-State Arrangement

The crystallographic properties of this compound reflect its complex molecular architecture and the intermolecular interactions present in the solid state. The compound exhibits characteristic melting point behavior, with reported values ranging from 145°C to 157°C, indicating a relatively well-defined crystalline structure. This melting point range suggests some degree of polymorphism or variation in crystalline forms, which is common among metallic stearates.

The density of this compound is reported as 1.009 grams per cubic centimeter, indicating a relatively low-density solid structure. This low density is consistent with the presence of long aliphatic chains in the molecular structure, which typically result in less efficient packing arrangements compared to purely inorganic compounds. The incorporation of extensive hydrocarbon chains creates void spaces within the crystal lattice, contributing to the observed density characteristics.

The solid-state arrangement of this compound likely involves layered structures typical of long-chain fatty acid salts. These compounds often exhibit lamellar arrangements where the polar aluminum-carboxylate regions form organized layers separated by regions of interdigitated hydrocarbon chains. The hydroxyl groups present in the structure can participate in hydrogen bonding networks that stabilize the crystalline arrangement and contribute to the observed thermal stability.

Polymorphic behavior is characteristic of metallic stearates, and this compound may exist in multiple crystalline forms depending on preparation conditions and thermal history. Different polymorphic forms can exhibit distinct melting points, densities, and spectroscopic characteristics, explaining the range of reported physical property values in the literature. The transition between polymorphic forms typically occurs at elevated temperatures and can be detected through thermal analysis techniques.

Spectroscopic Fingerprint Analysis (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

Spectroscopic analysis of this compound provides detailed information about its molecular structure, coordination environment, and intermolecular interactions. Fourier transform infrared spectroscopy serves as a primary analytical tool for characterizing the functional groups and coordination modes present in this aluminum stearate complex. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular components.

The carboxylate stretching region represents the most diagnostic portion of the infrared spectrum for aluminum stearates. The antisymmetric carboxylate stretch typically appears in the range of 1600-1520 cm⁻¹, while the symmetric carboxylate stretch occurs between 1440-1380 cm⁻¹. The frequency separation between these two bands provides information about the coordination mode of the carboxylate groups with the aluminum center. For aluminum complexes, this separation can indicate whether the carboxylate ligands adopt unidentate, bidentate, or bridging coordination geometries.

The aliphatic portion of the stearate chains contributes additional characteristic bands to the infrared spectrum. The carbon-hydrogen stretching vibrations of the methylene groups appear near 2915 and 2849 cm⁻¹, while the methylene bending vibration occurs around 1472 cm⁻¹. These bands provide information about the conformational arrangement of the hydrocarbon chains and can indicate the degree of ordering within the solid-state structure.

Nuclear magnetic resonance spectroscopy offers complementary structural information, particularly regarding the aluminum coordination environment. Solid-state ²⁷Al nuclear magnetic resonance studies of aluminum-containing compounds reveal that aluminum atoms can adopt various coordination geometries. In aluminum hydroxide-containing systems, tetrahedral, pentahedral, and octahedral coordination environments have been observed, each producing distinct chemical shift patterns in the ²⁷Al nuclear magnetic resonance spectrum.

¹H nuclear magnetic resonance spectroscopy can provide information about the hydroxyl groups and organic components of this compound. In solid-state measurements, different chemical environments for hydrogen atoms produce distinct chemical shift values, allowing for the identification of hydroxyl groups coordinated to aluminum centers versus free water molecules. The broad peak patterns typically observed in solid-state ¹H nuclear magnetic resonance spectra reflect the distribution of hydrogen bonding environments present in the crystalline structure.

The combination of multiple spectroscopic techniques provides a comprehensive fingerprint for this compound that enables both identification and structural characterization. The specific peak positions, intensities, and patterns observed in these spectra serve as diagnostic markers for confirming the identity and purity of the compound. Furthermore, variations in spectroscopic characteristics can indicate the presence of different polymorphic forms or the degree of hydration in the sample.

Properties

CAS No. |

300-92-5 |

|---|---|

Molecular Formula |

C36H72AlO5 |

Molecular Weight |

611.9 g/mol |

InChI |

InChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;1H2/q;;+2;/p-2 |

InChI Key |

ZFBYSSBIQZUBBE-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCCC.O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCCC.O |

Color/Form |

WHITE POWDER |

density |

1.009 |

melting_point |

145 °C |

Other CAS No. |

300-92-5 |

physical_description |

White solid; [Hawley] White powder; Insoluble in water; [MSDSonline] |

shelf_life |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

solubility |

Insoluble in water, alcohol, ether |

Origin of Product |

United States |

Preparation Methods

Overview of Hydroxyaluminum Distearate Synthesis

This compound is typically synthesized by reacting aluminum salts or alkoxides with stearic acid or its salts under controlled conditions. The preparation aims to achieve a product with desirable properties such as good gelling, thickening action, water repellency, and compatibility with other metal stearates.

Preparation by Reaction of Aluminum Salts with Sodium Stearate

One common industrial method involves the precipitation reaction between aqueous sodium stearate and aqueous aluminum salts such as aluminum sulfate or aluminum chloride. This method is conducted at near-neutral pH (around 7.3) to optimize yield and product quality.

-

- Aqueous sodium stearate solution is prepared by neutralizing stearic acid with sodium hydroxide.

- This solution is mixed with an aqueous solution of aluminum sulfate or aluminum chloride.

- The reaction proceeds at pH ~7.3, leading to precipitation of this compound.

- The precipitate is filtered, washed, and dried.

-

- Exhibits good gelling and thickening action.

- Provides excellent water repellency and transparency.

- Shows synergistic effects when combined with zinc or calcium stearates.

This method is widely used due to its simplicity and use of readily available raw materials, producing a high-quality product suitable for industrial applications.

Comparative Table of Preparation Methods

| Preparation Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aluminum salt + Sodium stearate | Aluminum sulfate/chloride + Na stearate | Aqueous, pH ~7.3, ambient to mild heating | Simple, cost-effective, scalable | Possible impurities, less control over particle size |

| Aluminum alkoxide + Stearic acid | Aluminum isopropoxide + stearic acid | Water + isopropanol, 70–85 °C, controlled addition | High purity, controlled morphology | Requires careful temperature control, more complex setup |

Research Findings and Practical Considerations

pH Control: Maintaining the pH near neutrality (~7.3) during precipitation is crucial to prevent formation of undesired aluminum hydroxide or other aluminum salts that reduce product purity.

Solvent System: The use of mixed solvents (water and alkanols) aids in solubilizing the organic acid and controlling the exothermic reaction, which is important in aluminum alkoxide methods.

Reaction Stoichiometry: Precise stoichiometric control prevents excess reactants that could lead to impurities or poor filtration characteristics.

Temperature Management: The exothermic nature of the reaction requires temperature monitoring to avoid decomposition or side reactions.

Product Isolation: Filtration and washing with appropriate solvents (e.g., isopropanol) ensure removal of unreacted materials and byproducts, yielding a pure this compound product.

Chemical Reactions Analysis

Types of Reactions: Hydroxyaluminum distearate undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents, leading to the formation of aluminum oxide and other by-products.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Carboxylic acids or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Aluminum oxide and stearic acid derivatives.

Reduction: Reduced aluminum species and modified stearic acid derivatives.

Substitution: New esters or salts depending on the substituting reagent.

Scientific Research Applications

Hydroxyaluminum distearate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hydroxyaluminum distearate varies depending on its application. In pharmaceutical formulations, it reduces friction between particles, facilitating easier tablet compression . In industrial applications, it acts as a thickener and stabilizer, enhancing the viscosity and stability of the final product .

Comparison with Similar Compounds

Comparison with Other Aluminum Stearates

Aluminum stearates are categorized into mono-, di-, and tri-stearates based on the ratio of stearate ligands to aluminum. Hydroxyaluminum distearate (di-stearate) exhibits distinct properties compared to its analogs:

Key Differences :

- Thickening Efficiency: this compound is optimal for medium-viscosity oils, whereas tri-stearate excels in low-viscosity systems, and mono-stearate suits high-viscosity matrices .

- Thermal Stability : Distearate decomposes at elevated temperatures (~145°C), releasing stearic acid and aluminum salts . Tristearate may offer marginally better thermal resistance due to higher stearate content.

- Hydrophobicity : All variants are highly hydrophobic, but distearate’s balanced structure enhances adhesion to metal surfaces .

Comparison with Non-Aluminum Stearates

This compound is often compared to stearates of other metals, such as cadmium stearate and zinc stearate , particularly in PVC stabilization:

Application-Specific Comparisons

a) PVC Heat Stabilizers

- This compound acts as a non-toxic stabilizer, preventing PVC degradation during processing .

- Zinc stearate is synergistic but requires co-stabilizers to prevent "zinc burning" .

b) Cosmetics

- This compound’s emulsifying properties are comparable to aluminum monostearate, but distearate’s higher melting point improves formulation stability at elevated temperatures .

c) Lubricants and Coatings

- Distearate’s colloidal stability in hydrocarbons outperforms aluminum tristearate in high-temperature lubricants .

Biological Activity

Hydroxyaluminum distearate, also known as aluminum dihydroxystearate, is a compound formed from aluminum and stearic acid. It is primarily used in various industrial applications, including pharmaceuticals and cosmetics, due to its unique properties as a thickening agent, emulsifier, and stabilizer. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, safety profile, and relevant research findings.

- Molecular Formula : C36H72AlO5

- CAS Number : 300-92-5

- Appearance : White powder

- Solubility : Insoluble in water but soluble in organic solvents.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antacid Properties : Similar to other aluminum compounds, this compound can act as an antacid by neutralizing gastric acid. This property helps alleviate symptoms associated with hyperacidity, such as heartburn and indigestion .

- Binding Mechanism : Aluminum ions from this compound can bind to various biological molecules, including proteins and nucleic acids. This interaction may influence cellular signaling pathways and metabolic processes .

- Immune Modulation : this compound is known to stimulate the immune response by enhancing the Th2 response, which is crucial for antibody-mediated immunity. This property makes it useful in vaccine formulations .

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Gastrointestinal Effects : As an antacid, it reduces gastric acidity. However, excessive use can lead to constipation due to its inhibitory effects on gastrointestinal smooth muscle contractions .

- Immunological Effects : Studies have shown that aluminum salts can enhance the immune response against certain pathogens by promoting antibody production . However, their role in cellular immunity remains limited.

Toxicological Studies

While this compound is considered safe for use in regulated amounts, concerns about aluminum accumulation in the body persist:

- Bioavailability : The bioavailability of aluminum from this compound is low; studies suggest less than 0.01% absorption in humans following oral administration .

- Tissue Distribution : Aluminum tends to accumulate in bone and lung tissues after prolonged exposure. In cases of renal impairment, the risk of toxicity may increase due to reduced clearance rates .

Case Studies

- Gastrointestinal Tolerance :

- Immunogenicity Assessment :

Data Table: Comparative Analysis of Aluminum Compounds

| Compound | Bioavailability (%) | Main Uses | Safety Profile |

|---|---|---|---|

| This compound | <0.01 | Antacid, Emulsifier | Generally recognized as safe |

| Aluminum Hydroxide | 0.1 | Antacid | Safe with limited use |

| Aluminum Stearate | 0.5 | Anticaking agent | Safe for food applications |

Q & A

Q. What is the optimal synthetic methodology for preparing hydroxyaluminum distearate with high purity?

this compound is synthesized via a double decomposition reaction. A soap solution is first prepared by mixing molten stearic acid with excess sodium hydroxide. Dilute aluminum sulfate solution is then introduced into the alkaline soap solution, forming a crude product through metathesis. The product is washed, centrifuged, and dried to achieve the final compound. Key parameters include maintaining a pH >9 during reaction, temperature control (60–80°C), and stoichiometric ratios (stearic acid : aluminum sulfate : NaOH ≈ 860 : 630 : 210 kg/t). Impurities like residual sodium stearate can be minimized by repeated ethanol washes .

Q. How do the physicochemical properties (e.g., melting point, solubility) of this compound influence its applicability in polymer matrices?

The compound exhibits a melting point of 145–157°C and density of 1.009 g/cm³. Its insolubility in water but solubility in nonpolar solvents (e.g., benzene, turpentine) and mineral oils enables its use as a heat stabilizer in hydrophobic polymer systems like PVC. The formation of colloidal dispersions with aromatic/aliphatic hydrocarbons is critical for uniform dispersion in polymer blends. Thermal gravimetric analysis (TGA) shows decomposition above 300°C, aligning with PVC processing temperatures (160–200°C) .

Q. What analytical techniques are recommended for characterizing this compound’s structural and thermal properties?

- FTIR spectroscopy : Identifies carboxylate (COO⁻) stretching vibrations at ~1540 cm⁻¹ and Al–O bonds at ~650 cm⁻¹.

- XRD : Confirms crystalline structure with peaks at 2θ = 5.6°, 21.5°, and 23.8°.

- TGA/DSC : Quantifies thermal stability (decomposition onset ~310°C) and phase transitions.

- Elemental analysis : Validates aluminum content (~4.4 wt%) via ICP-OES .

Advanced Research Questions

Q. What mechanisms underlie the thermal stabilization of PVC by this compound, and how do they compare to other metal soap stabilizers?

this compound acts as a secondary stabilizer by neutralizing HCl (a degradation byproduct of PVC) via its alkaline hydroxyl groups. Compared to Ca/Zn stearates, it offers superior compatibility with nonpolar polymer matrices due to its long alkyl chains. However, it lacks primary stabilization efficacy (e.g., radical scavenging), necessitating synergistic use with organotin or phenolic antioxidants. In situ FTIR studies reveal reduced carbonyl formation (indicator of oxidation) in PVC blends containing this compound .

Q. How do colloidal properties of this compound in hydrocarbon solvents impact its performance as a thickening agent?

The compound forms lyophilic colloids in aliphatic/aromatic hydrocarbons due to its amphiphilic structure (aluminum core with stearate chains). Rheological studies show shear-thinning behavior at concentrations >2 wt%, with viscosity inversely proportional to solvent chain length (e.g., lower viscosity in hexane vs. toluene). Colloidal stability is pH-dependent, with aggregation observed below pH 7. Dynamic light scattering (DLS) can optimize particle size (ideal range: 50–200 nm) for ink/paint formulations .

Q. What contradictions exist in reported toxicity data, and how can they be resolved methodologically?

While this compound is classified as low toxicity (LD₅₀ >5000 mg/kg in rats), discrepancies arise in occupational exposure limits. The RTECS database cites a TWA of 10 mg/m³ (aluminum basis), but some studies suggest lower thresholds for respiratory irritation. Resolving these requires standardized inhalation assays and differentiation between particulate (Al₂O₃) and organoaluminum species. ICP-MS analysis of biodistribution in model organisms is recommended to clarify bioaccumulation risks .

Q. How does the coordination environment of aluminum in this compound affect its reactivity in aqueous-organic biphasic systems?

EXAFS and NMR studies indicate a distorted octahedral geometry around aluminum, with two stearate ligands and one hydroxyl group. This structure enhances Lewis acidity, enabling catalytic activity in esterification reactions. However, hydrolysis in aqueous media (e.g., pH <5) releases stearic acid and Al³⁺ ions, limiting its use in aqueous formulations. Controlled hydrolysis experiments (monitored via pH stat titration) can optimize stability in emulsified systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.